molecular formula C10H14O3S B2609975 4-Ethylphenylsulfonylethanol CAS No. 688763-11-3

4-Ethylphenylsulfonylethanol

Cat. No.: B2609975
CAS No.: 688763-11-3
M. Wt: 214.28
InChI Key: YBOMBSAYCCJMBA-UHFFFAOYSA-N
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Description

4-Ethylphenylsulfonylethanol is an organic compound with the molecular formula C10H14O3S. It is a versatile small molecule scaffold used in various research and industrial applications. This compound features a sulfonyl group attached to an ethylphenyl ring, making it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylphenylsulfonylethanol can be synthesized through several methods. One common approach involves the sulfonation of 4-ethylphenol followed by the reduction of the resulting sulfonyl chloride to the corresponding sulfonylethanol. The reaction conditions typically involve the use of sulfur trioxide or chlorosulfonic acid for sulfonation and a reducing agent such as sodium borohydride for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often prioritize scalability and cost-effectiveness while maintaining high-quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethylphenylsulfonylethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylsulfonylethanol: Similar structure but with a methyl group instead of an ethyl group.

    4-Chlorophenylsulfonylethanol: Contains a chlorine atom instead of an ethyl group.

    4-Nitrophenylsulfonylethanol: Features a nitro group instead of an ethyl group.

Uniqueness

4-Ethylphenylsulfonylethanol is unique due to its specific combination of an ethyl group and a sulfonyl group attached to the phenyl ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in organic synthesis and research .

Properties

IUPAC Name

2-(4-ethylphenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOMBSAYCCJMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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